TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL
Description
Properties
IUPAC Name |
2-(2,2-diethoxyethylsulfonyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S/c1-6-13-9(14-7-2)8-15(11,12)10(3,4)5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRPVASCFXGNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(=O)(=O)C(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721353 | |
| Record name | 2-(2,2-Diethoxyethanesulfonyl)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120948-16-5 | |
| Record name | 2-(2,2-Diethoxyethanesulfonyl)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Catalysis
The process involves:
-
Acid catalyst selection : Homogeneous catalysts like HCl or heterogeneous resins (e.g., Amberlyst 18) are effective. Amberlyst 18, a solid acid resin, offers advantages in reusability and simplifies post-reaction separation5.
-
Entrainer application : A water-immiscible solvent (e.g., hexane, bp 69°C) is added to facilitate azeotropic water removal via a Dean-Stark apparatus. This shifts the equilibrium toward acetal formation by Le Chatelier’s principle3.
Representative Procedure :
-
A mixture of tert-butylsulfonylacetaldehyde (1 mol), ethanol (2.2–8 mol), and hexane is heated under reflux with Amberlyst 18.
-
Water-ethanol azeotropes are continuously removed, and the entrainer phase is recirculated.
-
Post-reaction, the catalyst is filtered, and the mixture is neutralized with NaOH (pH 10)3.
Kinetic and Thermodynamic Considerations
-
Equilibrium constant : For analogous diethyl acetal formation, , indicating exothermicity ()5.
-
Reaction rate : Governed by the activity of adsorbed species on Amberlyst 18, with the water-formation step being rate-limiting5.
Optimization of Reaction Conditions
Temperature and Catalyst Loading
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes kinetics while minimizing side reactions |
| Catalyst loading | 5–10 wt% Amberlyst 18 | Balances activity and diffusional limitations |
| Ethanol:aldehyde ratio | 2.2:1–8:1 | Drives equilibrium; excess ethanol improves conversion |
Data from analogous systems :
Entrainer Efficiency
| Entrainer | Boiling Point (°C) | Water Solubility | Yield Improvement |
|---|---|---|---|
| Hexane | 69 | <0.1% | 74%3 |
| Diethyl ether | 35 | 6.9% | Limited by miscibility |
Hexane’s low water solubility and optimal boiling range make it ideal for continuous water removal3.
Purification and Isolation Techniques
Post-reaction workup involves:
-
Neutralization : Residual acid is quenched with NaOH, adjusting to pH 103.
-
Distillation : Ethanol and entrainer are removed via fractional distillation.
-
Chromatography : Silica gel column chromatography purifies the product, particularly if byproducts (e.g., unreacted aldehyde) persist.
Challenges :
-
The tert-butylsulfonyl group’s bulk complicates distillation, favoring chromatographic methods.
-
Product stability requires storage under inert atmosphere to prevent acetal hydrolysis.
Comparative Analysis of Methodologies
Homogeneous vs. Heterogeneous Catalysis
| Parameter | HCl (Homogeneous) | Amberlyst 18 (Heterogeneous) |
|---|---|---|
| Reaction time | 30 min–24 h4 | 4–6 h5 |
| Catalyst recovery | Not feasible | >90% reuse |
| Yield | 85–92%4 | 70–78%3 |
Heterogeneous catalysis suits continuous processes, while homogeneous systems offer faster kinetics45.
Solvent-Free Alternatives
Ethanol can serve as both reactant and solvent, though excess amounts necessitate post-reaction distillation. For tert-butylsulfonylacetaldehyde, solvent-free conditions may reduce purification complexity but risk side reactions at higher temperatures4.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of sulfonamide or thioether derivatives.
Scientific Research Applications
TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biomolecules or synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The tert-butylsulfonyl group distinguishes this compound from other diethyl acetals. Key analogs include:
| Compound Name | Molecular Formula | Substituent (R) | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Acetaldehyde Diethyl Acetal | C₆H₁₄O₂ | -H | 118.17 | 105-57-7 |
| Propionaldehyde Diethyl Acetal | C₇H₁₆O₂ | -CH₂CH₃ | 132.20 | 4744-08-5 |
| Dichloroacetaldehyde Diethyl Acetal | C₆H₁₂Cl₂O₂ | -Cl₂ | 187.06 | 619-33-0 |
| Isovaleraldehyde Diethyl Acetal | C₉H₂₀O₂ | -CH₂CH(CH₃)₂ (branched) | 160.26 | 3842-03-3 |
| Bromoacetaldehyde Diethyl Acetal | C₆H₁₂BrO₂ | -Br | 197.07 | 2032-35-1 |
| tert-Butylsulfonylacetaldehyde Diethyl Acetal | Not provided | -(SO₂)C(CH₃)₃ | Theoretical ~220–250 | Not available |
- Steric and Electronic Effects: The tert-butylsulfonyl group introduces significant steric bulk, reducing reactivity in nucleophilic substitutions compared to smaller substituents like -H (acetaldehyde diethyl acetal) or -Cl (dichloroacetaldehyde diethyl acetal) .
Physical and Chemical Properties
Boiling Points and Volatility
- Impact of Substituents :
- Bulky groups (e.g., tert-butylsulfonyl) likely increase boiling points due to higher molecular weight and reduced volatility. For example, propionaldehyde diethyl acetal (C₇H₁₆O₂) has a higher boiling point (122.8°C) than acetaldehyde diethyl acetal (102–104°C) due to its longer alkyl chain .
- Halogenated derivatives (e.g., dichloro- or bromo-) may exhibit higher densities and refractive indices due to increased polarizability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
